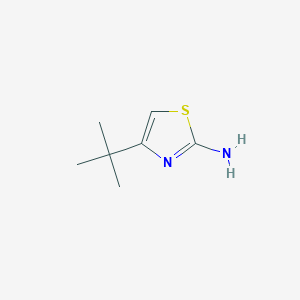

4-Tert-butil-1,3-tiazol-2-amina

Descripción general

Descripción

4-Tert-butyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 475632-10-1 . It has a molecular weight of 192.71 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A series of novel N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Molecular Structure Analysis

The InChI code for 4-Tert-butyl-1,3-thiazol-2-amine is 1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Tert-butyl-1,3-thiazol-2-amine is a powder at room temperature . It has a molecular weight of 156.247 .Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas Actividades Antitumorales

4-Tert-butil-1,3-tiazol-2-amina se ha utilizado en la síntesis de compuestos con actividades antitumorales. Los nuevos derivados se han evaluado contra diversas líneas celulares cancerosas, mostrando resultados prometedores en la inhibición del crecimiento tumoral .

Actividades Biológicas Analgésico y Antiinflamatorio

Este compuesto también ha sido parte de estudios relacionados con actividades analgésicas y antiinflamatorias. Ciertos derivados de tiazol han mostrado efectos significativos en el alivio del dolor y la reducción de la inflamación .

Síntesis Asimétrica Grupo Director Quiral

En el campo de la química, this compound se utiliza como un grupo director quiral en la síntesis asimétrica, lo cual es crucial para crear enantiómeros específicos de una sustancia .

4. Agentes Antileishmaniales: Desarrollo de Nuevas Terapéuticas La investigación ha indicado que los derivados de tiazol pueden servir como andamiajes para desarrollar nuevos agentes antileishmaniales, proporcionando una vía potencial para tratar la leishmaniasis .

Inhibidores de Tubulina Actividad Antiproliferativa

Otra aplicación es en el diseño y síntesis de inhibidores de tubulina. Estos compuestos se han evaluado por su actividad antiproliferativa contra diversas líneas celulares cancerosas humanas .

Espectroscopia Vibracional Análisis Estructural

this compound se ha estudiado utilizando espectroscopia vibracional para analizar su estructura y propiedades, lo cual es esencial para comprender sus interacciones y reactividad .

Química Sintética Síntesis de Tiazoles Sustituidos

También se utiliza en la síntesis de tiazoles sustituidos, los cuales son importantes en el desarrollo de diversos productos farmacéuticos y agroquímicos .

Propiedades Antioxidantes Evaluación In Vitro

Por último, los derivados de tiazol sintetizados utilizando this compound se han analizado por sus propiedades antioxidantes, mostrando una actividad potente in vitro .

Mecanismo De Acción

Target of Action

4-Tert-butyl-1,3-thiazol-2-amine is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . The compound has shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s interaction with its targets is likely to involve the formation of a hydrogen bond between the amino and triazole groups .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have good bioavailability .

Result of Action

The primary result of the action of 4-Tert-butyl-1,3-thiazol-2-amine is the inhibition of the growth of cancer cells. This is evidenced by the compound’s potent inhibitory activity against a wide range of human cancerous cell lines .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes and proteins . For instance, some thiazole derivatives have shown to interact with topoisomerase II, a crucial enzyme involved in DNA replication .

Cellular Effects

Some thiazole derivatives have been reported to exhibit antitumor activities against various cell lines, including HeLa, A549, and MCF-7 .

Molecular Mechanism

Some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Metabolic Pathways

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Propiedades

IUPAC Name |

4-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZBHVYLVGOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370159 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74370-93-7 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

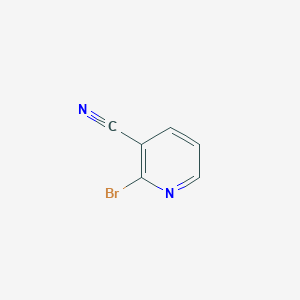

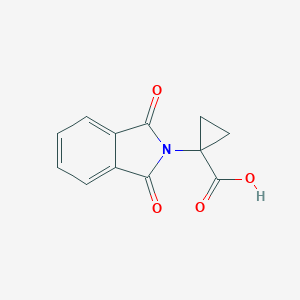

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

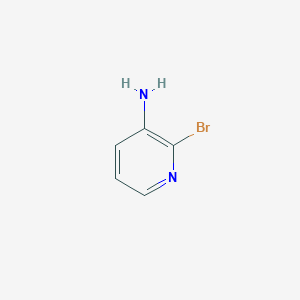

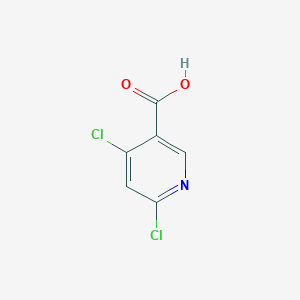

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of BTA and how has it been studied computationally?

A1: The research paper focuses on the theoretical investigation of BTA's structure and vibrational properties using computational chemistry methods. [] While it doesn't detail specific applications or interactions with biological targets, it sheds light on the molecule's fundamental characteristics. The study utilizes Hartree-Fock (HF) and Density Functional Theory (DFT) employing the B3LYP functional along with the 6-311+G basis set to model BTA. [] These calculations provide insights into the molecule's geometry, vibrational frequencies, and thermodynamic properties.

Q2: How well do the computational predictions align with experimental findings for BTA?

A2: The study compares the computationally predicted vibrational frequencies of BTA with those obtained experimentally using FTIR spectroscopy. [] The results indicate a strong correlation between the calculated and observed vibrational wavenumbers, particularly those derived using the B3LYP method. [] This agreement suggests the computational models employed effectively capture key structural and vibrational characteristics of BTA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)